N-cyclohexyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclohexyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, a fluorophenyl group, and a triazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexylamine as a starting material, which is then reacted with the triazole intermediate.
Fluorophenyl Group Addition: The fluorophenyl group can be introduced through a substitution reaction, using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds can facilitate substitution reactions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-cyclohexyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the cyclohexyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide: Similar in structure but with a piperidine ring instead of a triazole ring.
N-cyclohexyl-1-(3-fluorophenyl)cyclobutanecarboxamide: Similar in structure but with a cyclobutane ring instead of a triazole ring.
Uniqueness
N-cyclohexyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the cyclohexyl and fluorophenyl groups further enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C15H17FN4O |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-cyclohexyl-1-(3-fluorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H17FN4O/c16-11-5-4-8-13(9-11)20-10-14(18-19-20)15(21)17-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,17,21) |
InChI Key |
KPBJPPWDKXVTNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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